8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one
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Overview
Description
8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one is a heterocyclic compound that contains a bromine atom and a benzothiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 2-aminothiophenol and 2-bromoacetophenone as starting materials. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and as an antihypertensive drug.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated benzothiazepine with similar structural features.
7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: A related compound with different substituents on the benzothiazepine ring.
Uniqueness
8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one is unique due to its specific bromine substitution and the resulting chemical properties
Properties
CAS No. |
2731009-70-2 |
---|---|
Molecular Formula |
C9H8BrNOS |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.